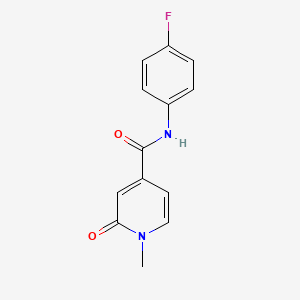
2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to have significant inhibitory effects on the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment.
作用机制
The mechanism of action of 2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide involves the inhibition of BET proteins, which play a critical role in the regulation of gene expression. These proteins are involved in the recruitment of transcriptional machinery to specific genes, and their inhibition leads to the downregulation of key oncogenic pathways. This compound has been shown to bind to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on cancer cell growth and proliferation, leading to apoptosis and cell cycle arrest. In addition, this compound has been shown to inhibit the expression of key oncogenic genes, including MYC and BCL2, which are critical for cancer cell survival. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide is its potent inhibitory effects on cancer cell growth and proliferation, making it a promising candidate for cancer treatment. In addition, this compound has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may impact its efficacy in vivo.
未来方向
There are several potential future directions for the development of 2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide as a therapeutic agent. One area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of BET proteins, which may have improved efficacy and lower toxicity. Finally, the use of this compound in the treatment of other diseases, such as inflammatory or autoimmune disorders, may also be explored.
合成方法
The synthesis of 2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are 5-chloro-2-nitrobenzoic acid and cyclohexylamine, which are then subjected to a series of chemical reactions to produce the final product. The synthesis of this compound has been optimized to provide high yields and purity, making it a viable option for large-scale production.
科学研究应用
2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide has been extensively studied in the context of cancer research, with several studies demonstrating its potent inhibitory effects on cancer cell growth and proliferation. In particular, this compound has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in cancer cell survival and proliferation. These findings have led to the development of this compound as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia.
属性
IUPAC Name |
2-bromo-N-(4-carbamoylcyclohexyl)-5-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN2O2/c15-12-6-3-9(16)7-11(12)14(20)18-10-4-1-8(2-5-10)13(17)19/h3,6-8,10H,1-2,4-5H2,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGGXBUMHGBHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6628693.png)


![N-[(1-methylbenzimidazol-2-yl)methyl]thiolan-3-amine](/img/structure/B6628714.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]butanamide](/img/structure/B6628725.png)
![5-chloro-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B6628732.png)
![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)


![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)

![3-[(5-Chlorofuran-2-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B6628790.png)

